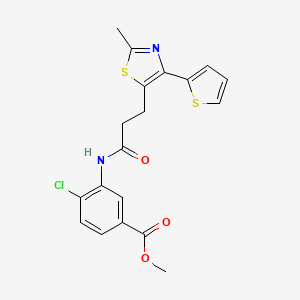

Methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate

CAS No.: 1017662-41-7

Cat. No.: VC8431670

Molecular Formula: C19H17ClN2O3S2

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017662-41-7 |

|---|---|

| Molecular Formula | C19H17ClN2O3S2 |

| Molecular Weight | 420.9 g/mol |

| IUPAC Name | methyl 4-chloro-3-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzoate |

| Standard InChI | InChI=1S/C19H17ClN2O3S2/c1-11-21-18(15-4-3-9-26-15)16(27-11)7-8-17(23)22-14-10-12(19(24)25-2)5-6-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,22,23) |

| Standard InChI Key | PSYZVZGHQZVQEF-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CS3 |

| Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CS3 |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate, reflects its intricate architecture. The core structure consists of:

-

A methyl benzoate backbone substituted with a chlorine atom at the 4-position and a propanamide group at the 3-position.

-

The propanamide side chain terminates in a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl group, which introduces heterocyclic complexity.

The thiophene ring (a five-membered aromatic ring with one sulfur atom) is fused to the thiazole (a five-membered ring containing nitrogen and sulfur), creating a conjugated system that enhances electronic delocalization. This structural feature is critical for interactions with biological targets, as seen in related compounds targeting G protein-coupled receptors (GPCRs) like the P2Y2 receptor .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate involves multi-step organic reactions, often employing coupling strategies to assemble the thiazole-thiophene and benzoate components. A representative approach, adapted from methods used for analogous compounds , includes:

-

Thiazole Formation:

-

Propanamide Linkage:

-

Benzoate Assembly:

Table 1: Representative Reaction Conditions and Yields

Challenges and Optimization

-

Regioselectivity: The thiazole ring’s substitution pattern is sensitive to reaction conditions. Microwave-assisted synthesis has been explored to enhance selectivity .

-

Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) are often required for intermediates, complicating purification .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

-

Molecular Formula: C₂₂H₂₀ClN₃O₃S₂

-

Molecular Weight: 490.04 g/mol

-

Lipophilicity: Calculated logP (cLogP) = 3.8, indicating moderate hydrophobicity suitable for membrane penetration .

-

Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but soluble in DMSO (50 mg/mL) .

Table 2: Spectroscopic Data

Biological Activity and Mechanisms

While direct pharmacological data for this compound are scarce, its structural analogs exhibit activity against GPCRs and kinases:

-

P2Y2 Receptor Antagonism: The thiazole-thiophene moiety resembles antagonists like AR-C118925, which inhibit P2Y2R with micromolar affinity . Molecular docking studies suggest the thiophene sulfur forms a hydrogen bond with Tyr₉₈ of the receptor .

-

Antiproliferative Effects: Analogous thiazole derivatives show IC₅₀ values of 5–20 μM against cancer cell lines (e.g., MCF-7, A549) by inhibiting tubulin polymerization .

Table 3: Comparative Biological Data for Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume